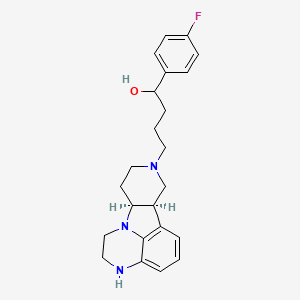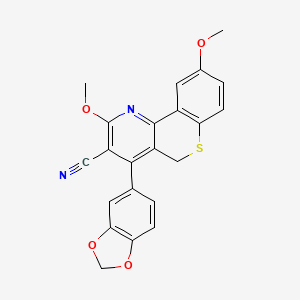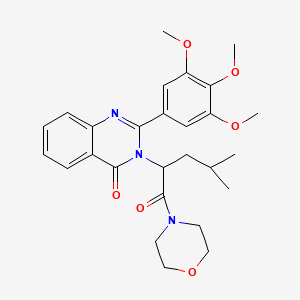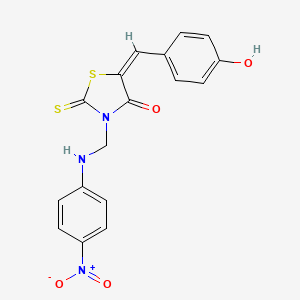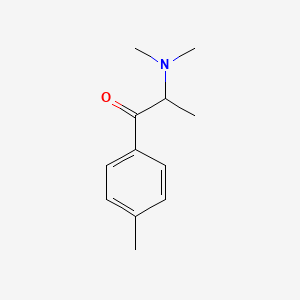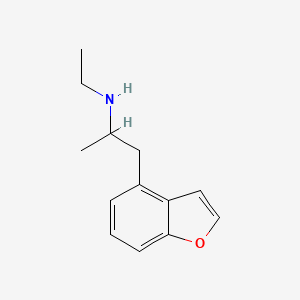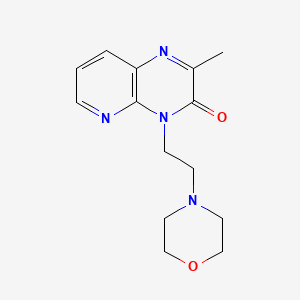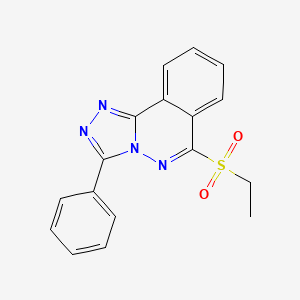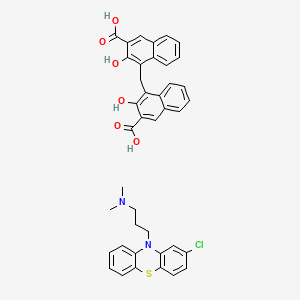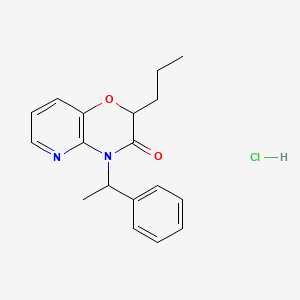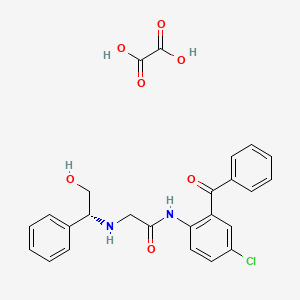
D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in various biochemical interactions due to its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” likely involves multiple steps, including:
Formation of the benzoyl group: This could involve the reaction of a benzoyl chloride with an appropriate amine.
Introduction of the chlorophenyl group: This might be achieved through a substitution reaction.
Formation of the hydroxy-phenylethylamino group: This could involve a reduction reaction followed by amination.
Final assembly and oxalate formation: The final compound might be formed through a series of condensation reactions, followed by the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could occur at the benzoyl or chlorophenyl groups.
Substitution: The compound might undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology
It might be used in biochemical studies to investigate interactions with enzymes or receptors.
Medicine
The compound could have potential therapeutic applications, such as acting as a drug or drug precursor.
Industry
It might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoylphenyl)-2-(2-hydroxyethylamino)acetamide
- N-(4-Chlorophenyl)-2-(2-hydroxyethylamino)acetamide
Uniqueness
The unique combination of functional groups in “D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” might confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, compared to similar compounds.
Properties
CAS No. |
126517-42-8 |
|---|---|
Molecular Formula |
C25H23ClN2O7 |
Molecular Weight |
498.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetamide;oxalic acid |
InChI |
InChI=1S/C23H21ClN2O3.C2H2O4/c24-18-11-12-20(19(13-18)23(29)17-9-5-2-6-10-17)26-22(28)14-25-21(15-27)16-7-3-1-4-8-16;3-1(4)2(5)6/h1-13,21,25,27H,14-15H2,(H,26,28);(H,3,4)(H,5,6)/t21-;/m0./s1 |
InChI Key |
ZFTHKDZCMVWWMM-BOXHHOBZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


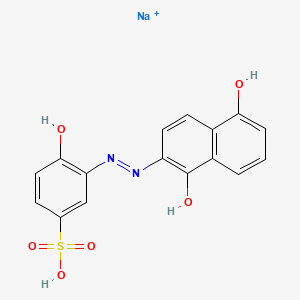
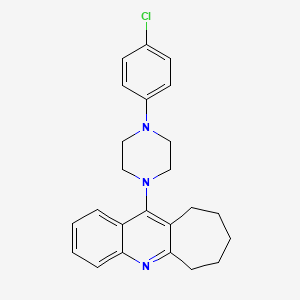

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
